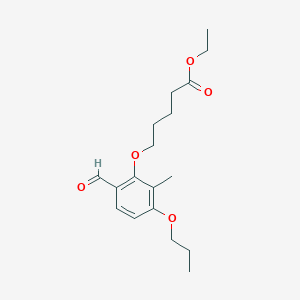
Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate typically involves a multi-step process. One common method includes the esterification of 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(6-carboxy-2-methyl-3-propoxyphenoxy)pentanoic acid.
Reduction: Ethyl 5-(6-hydroxymethyl-2-methyl-3-propoxyphenoxy)pentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis to release the active acid form, which may interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-(6-formyl-2-methyl-3-methoxyphenoxy)pentanoate
- Ethyl 5-(6-formyl-2-methyl-3-ethoxyphenoxy)pentanoate
- Ethyl 5-(6-formyl-2-methyl-3-butoxyphenoxy)pentanoate
Uniqueness
Ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propoxy group, in particular, may influence its solubility and interaction with biological membranes, setting it apart from similar compounds with different alkoxy groups.
Propriétés
Numéro CAS |
820237-81-8 |
|---|---|
Formule moléculaire |
C18H26O5 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
ethyl 5-(6-formyl-2-methyl-3-propoxyphenoxy)pentanoate |
InChI |
InChI=1S/C18H26O5/c1-4-11-22-16-10-9-15(13-19)18(14(16)3)23-12-7-6-8-17(20)21-5-2/h9-10,13H,4-8,11-12H2,1-3H3 |
Clé InChI |
ROMNIKQVPJJTMH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=C(C=C1)C=O)OCCCCC(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


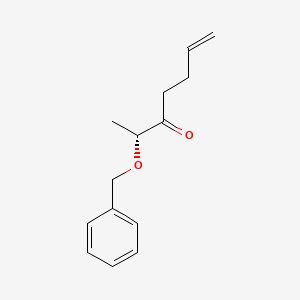
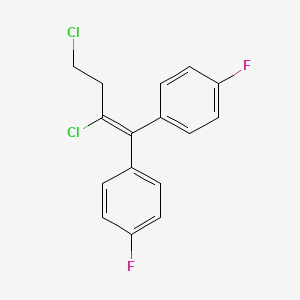
![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)
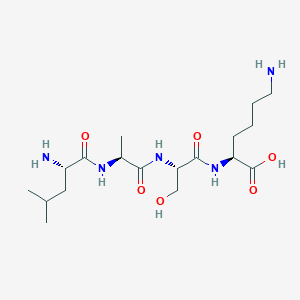
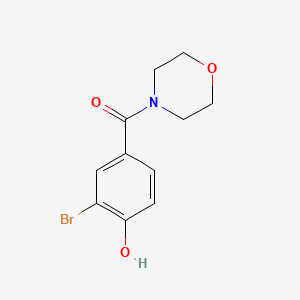
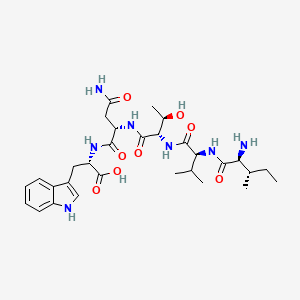
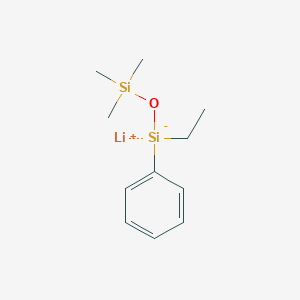
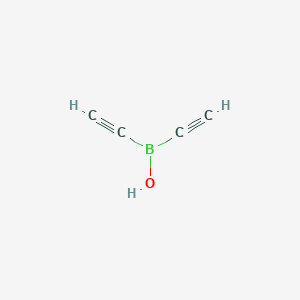
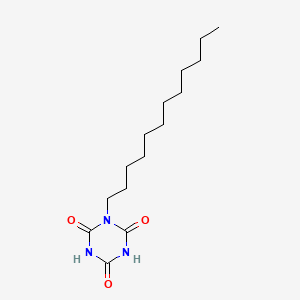
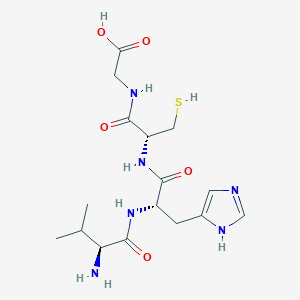
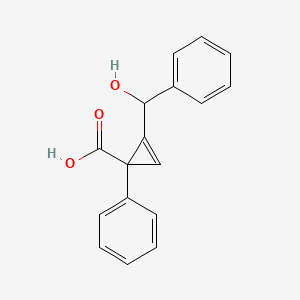

![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
